
8-Chloroquinoxalin-2-ol
Overview
Description
8-Chloroquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 2nd position of the quinoxaline ring
Mechanism of Action
Mode of Action
Quinoxaline derivatives have been studied for their potential anticancer and anti-inflammatory activities . They are believed to inhibit key enzymes involved in these processes, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
For instance, some quinoxaline derivatives have shown inhibitory effects on EGFR and COX-2 enzymes, which are involved in cancer and inflammation pathways . .
Biochemical Analysis
Biochemical Properties
8-Chloroquinoxalin-2-ol, like other quinoxaline derivatives, interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxalin-2-ol typically involves the chlorination of quinoxaline derivatives. One common method includes the reaction of quinoxaline with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-2-one derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinoxaline-2-one derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Quinoxaline: The parent compound without the chlorine and hydroxyl substitutions.
8-Chloroquinoxaline: Lacks the hydroxyl group at the 2nd position.
2-Hydroxyquinoxaline: Lacks the chlorine atom at the 8th position.
Uniqueness: 8-Chloroquinoxalin-2-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-chloro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKZIXIQYVMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625484 | |
Record name | 8-Chloroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65180-12-3 | |
Record name | 8-Chloroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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